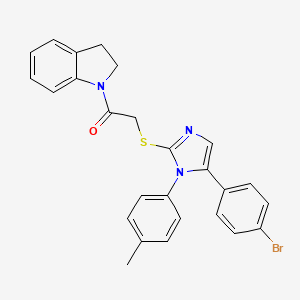
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H22BrN3OS and its molecular weight is 504.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that belongs to a class of imidazole derivatives. Its unique structure, which features an imidazole ring, a thioether linkage, and various aromatic substituents, positions it as a candidate for diverse biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H22BrN3OS, with a molecular weight of approximately 456.4 g/mol. The presence of bromophenyl and p-tolyl groups enhances its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22BrN3OS |
| Molecular Weight | 456.4 g/mol |
| CAS Number | 1207006-22-1 |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can modulate enzyme activity, while the thioether linkage may enhance binding affinity to specific targets.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown potential against various microbial strains.
- Antitumor Activity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
Case Studies
- Cytotoxicity Testing : In vitro studies have evaluated the cytotoxic potency of related compounds against human cancer cell lines. For example, analogs were tested on cervical cancer (SISO) and bladder cancer (RT-112) cell lines, revealing IC50 values ranging from 2.38 to 3.77 μM, indicating significant antitumor activity .
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, treatment with specific concentrations led to increased early and late apoptotic cell populations, demonstrating the compound's potential in cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Compound A | Imidazole ring | Antifungal |
| Compound B | Thioether linkage | Antimicrobial |
| Compound C | Aromatic substituents | Antitumor |
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3OS/c1-18-6-12-22(13-7-18)30-24(20-8-10-21(27)11-9-20)16-28-26(30)32-17-25(31)29-15-14-19-4-2-3-5-23(19)29/h2-13,16H,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXBCIGXGPNRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














